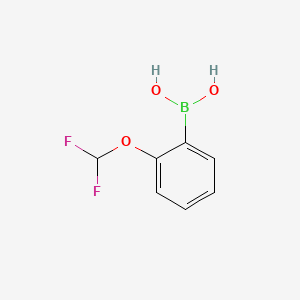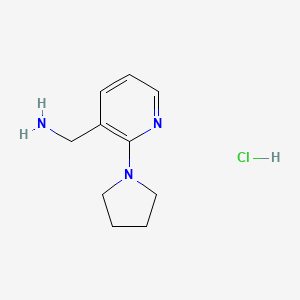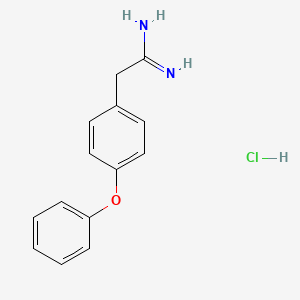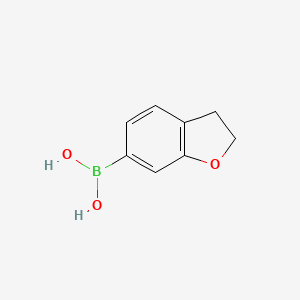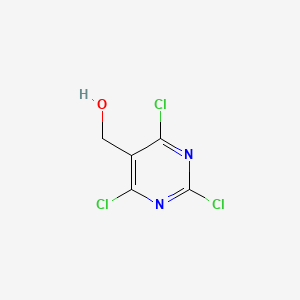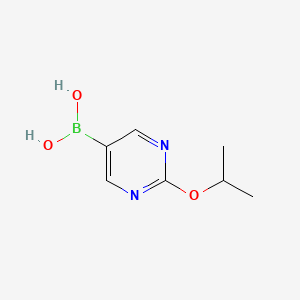
Acide (2-isopropoxypyrimidin-5-yl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isopropoxypyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H11BN2O3. It is a solid compound that is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The compound is characterized by its pyrimidine ring substituted with an isopropoxy group and a boronic acid moiety, making it a versatile building block in chemical synthesis.
Applications De Recherche Scientifique
(2-Isopropoxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in the fabrication of oriented, interacting self-assembled monolayers (oisams) . These are thin films of molecules that are oriented and interact with one another to form ordered structures .
Mode of Action
(2-Isopropoxypyrimidin-5-yl)boronic acid, as a boronic acid, is often used in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The boronic acid is transferred from boron to palladium during the transmetalation step of the reaction .
Biochemical Pathways
The compound’s role in suzuki–miyaura coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
The compound’s molecular weight (18199 g/mol) and its solid physical form may influence its bioavailability.
Result of Action
The result of the action of (2-Isopropoxypyrimidin-5-yl)boronic acid is the formation of new carbon-carbon bonds through Suzuki–Miyaura coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (2-Isopropoxypyrimidin-5-yl)boronic acid can be influenced by environmental factors. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Additionally, the success of Suzuki–Miyaura coupling reactions can be affected by the presence of other functional groups, the choice of catalyst, and the reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxypyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of (2-Isopropoxypyrimidin-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Isopropoxypyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol to form C-N or C-O bonds, respectively.
Oxidation and Reduction: The boronic acid group can be oxidized to a boronate ester or reduced to a borane.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura and Chan-Lam couplings.
Bases: Such as potassium acetate or sodium carbonate.
Solvents: Commonly used solvents include THF, ethanol, and water.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Amines and Alcohols: From Chan-Lam coupling.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Fluorophenylboronic Acid: Another boronic acid with a fluorine substituent, used for its unique electronic properties.
2-Pyridylboronic Acid: Similar to (2-Isopropoxypyrimidin-5-yl)boronic acid but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: (2-Isopropoxypyrimidin-5-yl)boronic acid is unique due to its isopropoxy substituent on the pyrimidine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where other boronic acids may not be as effective .
Propriétés
IUPAC Name |
(2-propan-2-yloxypyrimidin-5-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O3/c1-5(2)13-7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEJPMVAGHZZJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670221 |
Source


|
| Record name | {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870521-32-7 |
Source


|
| Record name | {2-[(Propan-2-yl)oxy]pyrimidin-5-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aR-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/new.no-structure.jpg)
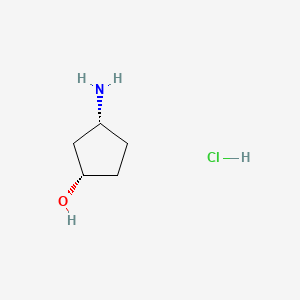
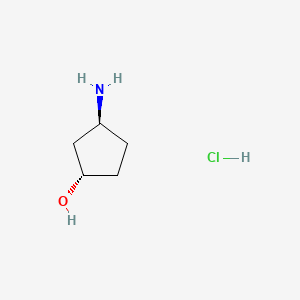
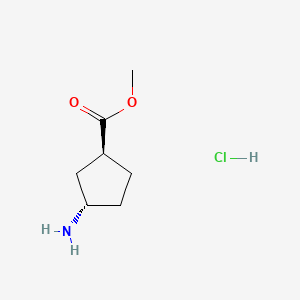
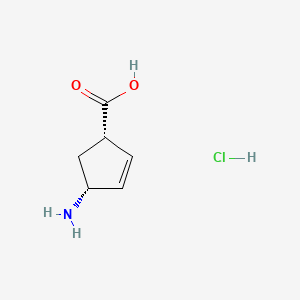
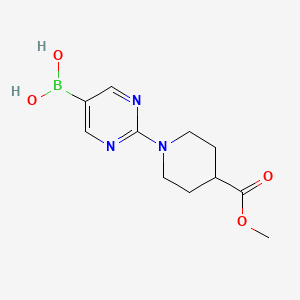
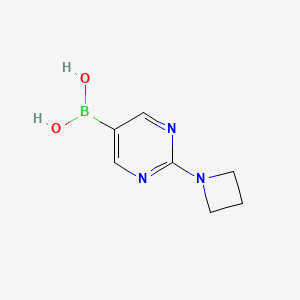
![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)
![[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone](/img/structure/B591506.png)
